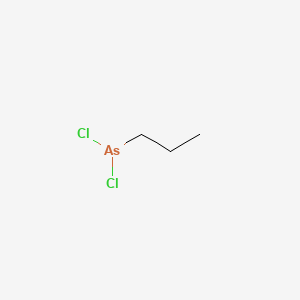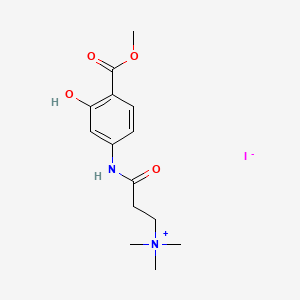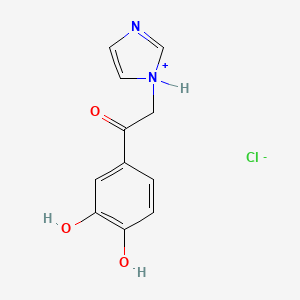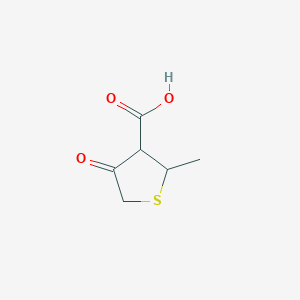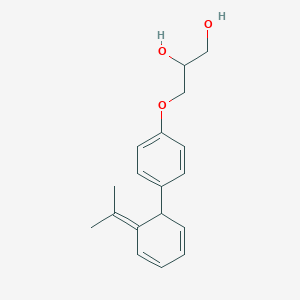
Phenoxy resin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenoxy resin is a thermoplastic polymer derived from bisphenol A and epichlorohydrin. It is classified as a polyether due to the chain of ether functional groups across its backbone. Phenoxy resins are known for their excellent thermal stability, adhesive strength, and chemical resistance .
Métodos De Preparación
Phenoxy resins are synthesized through the reaction of bisphenol A with epichlorohydrin. The reaction conditions involve controlling the ratio of bisphenol A to epichlorohydrin to achieve the desired molecular weight, typically ranging from 30,000 to 70,000 g/mol . Industrial production methods often involve the use of catalysts and specific temperature conditions to optimize the polymerization process .
Análisis De Reacciones Químicas
Phenoxy resins undergo various chemical reactions, including:
Oxidation: Phenoxy resins can be oxidized under specific conditions, leading to the formation of hydroxyl groups.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Common reagents used in these reactions include sulfuric acid, hydrochloric acid, and various catalysts. Major products formed from these reactions include cross-linked polymers with improved mechanical and thermal properties .
Aplicaciones Científicas De Investigación
Phenoxy resins have a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of phenoxy resins involves their ability to form strong adhesive bonds and provide thermal stability. The molecular targets include the hydroxyl and ether functional groups, which interact with various substrates to form durable coatings and adhesives . The pathways involved include cross-linking reactions with isocyanates and anhydrides, leading to enhanced mechanical properties .
Comparación Con Compuestos Similares
Phenoxy resins are similar to other polyethers used in epoxies but differ in their higher molecular weight and lack of epoxy functional groups . Similar compounds include:
Epoxy resins: Known for their strong adhesive properties and chemical resistance.
Phenolic resins: Used for their thermal stability and flame resistance.
Polyphenylene oxide resins: Possess great resistance to water and high temperatures.
Phenoxy resins are unique in their combination of high molecular weight, thermal stability, and adhesive strength, making them suitable for a wide range of applications .
Propiedades
Número CAS |
26402-79-9 |
|---|---|
Fórmula molecular |
C18H22O3 |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
3-[4-(6-propan-2-ylidenecyclohexa-2,4-dien-1-yl)phenoxy]propane-1,2-diol |
InChI |
InChI=1S/C18H22O3/c1-13(2)17-5-3-4-6-18(17)14-7-9-16(10-8-14)21-12-15(20)11-19/h3-10,15,18-20H,11-12H2,1-2H3 |
Clave InChI |
LPXOYRYOYTYPRA-UHFFFAOYSA-N |
SMILES canónico |
CC(=C1C=CC=CC1C2=CC=C(C=C2)OCC(CO)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride](/img/structure/B13775567.png)


![Acetamide, N-[3-(dimethylamino)-4-methoxyphenyl]-](/img/structure/B13775584.png)
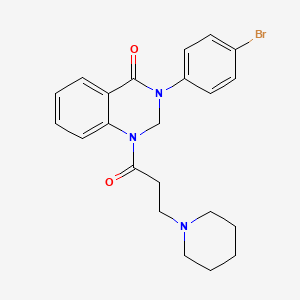

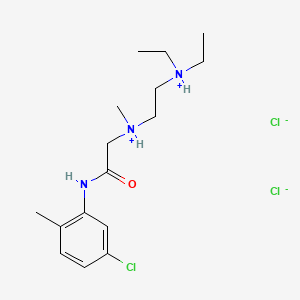
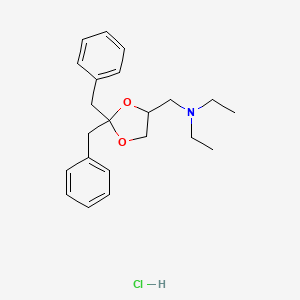
![Octadecanamide, N-(2-aminoethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-](/img/structure/B13775621.png)
![2-[2-(4-iodophenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13775622.png)
